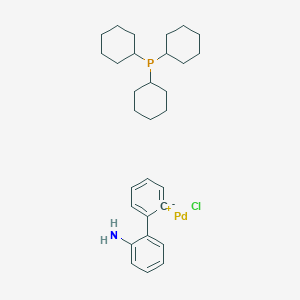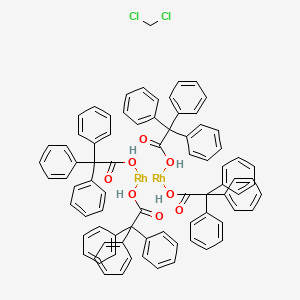
(1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol is a chiral compound with a cyclohexanol core substituted with a methyl group and a 2-phenylpropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize (1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 2-bromo-2-phenylpropane and magnesium in anhydrous ether. The Grignard reagent is then reacted with 5-methylcyclohexanone under controlled conditions to yield the desired product.
-
Hydrogenation: : Another method involves the hydrogenation of a precursor compound, such as 5-methyl-2-(2-phenylpropan-2-yl)cyclohexanone, using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high purity and efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : (1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The compound can be reduced to form various alcohols or hydrocarbons. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used in these reactions.
-
Substitution: : Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups such as halides or esters. Thionyl chloride (SOCl₂) is often used for converting the hydroxyl group to a chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary alcohols or hydrocarbons.
Substitution: Alkyl halides or esters.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry is valuable in the preparation of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes. It serves as a model compound in stereochemical studies and enzyme-substrate interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes.
Industry
The compound is used in the production of fragrances and flavors due to its unique structural properties. It also finds applications in the development of new materials with specific chiral properties.
Mecanismo De Acción
The mechanism by which (1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry allows it to fit into specific active sites, influencing the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and enzyme inhibition or activation.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S,5R)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol: This enantiomer has a different spatial arrangement, leading to distinct biological and chemical properties.
(1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanone: The ketone form of the compound, which has different reactivity and applications.
(1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexane: The fully reduced form, lacking the hydroxyl group, with different physical and chemical properties.
Uniqueness
(1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to serve as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds, setting it apart from its similar counterparts.
Propiedades
Fórmula molecular |
C16H24O |
|---|---|
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
(1S,2R,5S)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H24O/c1-12-9-10-14(15(17)11-12)16(2,3)13-7-5-4-6-8-13/h4-8,12,14-15,17H,9-11H2,1-3H3/t12-,14-,15-/m0/s1 |
Clave InChI |
WTQIZFCJMGWUGZ-QEJZJMRPSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H]([C@H](C1)O)C(C)(C)C2=CC=CC=C2 |
SMILES canónico |
CC1CCC(C(C1)O)C(C)(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)

![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058734.png)



![calcium;(3Z)-3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate](/img/structure/B12058752.png)


![5H-Benzo[b]phosphindole, 5-chloro-](/img/structure/B12058763.png)
![5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione](/img/structure/B12058769.png)


